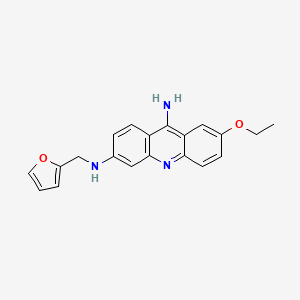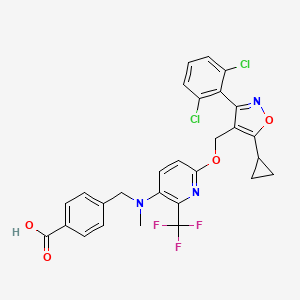
PX 20350
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PX 20350, also known as FXR agonist Cpd 22, is a potent farnesoid X receptor (FXR) agonist. It has shown enhanced affinity and efficacy in various assays, making it a significant compound in the field of medicinal chemistry. This compound has been studied for its potential to reduce total plasma triglycerides and cholesterol levels, which are crucial factors in managing metabolic disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PX 20350 involves multiple steps, starting with the preparation of intermediate compounds. The exact synthetic route and reaction conditions are proprietary and detailed in specific research publications. Generally, the synthesis involves the use of organic solvents, catalysts, and specific reaction temperatures to achieve the desired product with high purity .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes as those used in laboratory settings but scaled up to meet production demands. This involves optimizing reaction conditions to ensure consistency, yield, and purity of the final product. The use of automated systems and stringent quality control measures are essential in industrial production to maintain the compound’s efficacy and safety .
Chemical Reactions Analysis
Types of Reactions
PX 20350 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as palladium on carbon or platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .
Scientific Research Applications
PX 20350 has a wide range of scientific research applications, including:
Chemistry
In chemistry, this compound is used as a reference compound in the study of FXR agonists. It helps researchers understand the structure-activity relationship and develop new compounds with improved efficacy and safety profiles .
Biology
In biology, this compound is used to study the role of FXR in various biological processes. FXR is a nuclear receptor involved in the regulation of bile acid, lipid, and glucose metabolism. This compound helps elucidate the mechanisms by which FXR modulates these processes .
Medicine
In medicine, this compound is being investigated for its potential therapeutic applications in treating metabolic disorders such as hyperlipidemia and non-alcoholic fatty liver disease. Its ability to reduce plasma triglycerides and cholesterol levels makes it a promising candidate for drug development .
Industry
In the pharmaceutical industry, this compound is used in the development of new drugs targeting FXR. Its high affinity and efficacy make it a valuable tool in drug discovery and development .
Mechanism of Action
PX 20350 exerts its effects by binding to and activating the farnesoid X receptor (FXR). FXR is a nuclear receptor that regulates the expression of genes involved in bile acid, lipid, and glucose metabolism. Upon activation by this compound, FXR modulates these metabolic pathways, leading to a reduction in plasma triglycerides and cholesterol levels .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds to PX 20350 include:
GW 4064: Another FXR agonist with similar properties but lower efficacy compared to this compound.
WAY 362450: A farnesoid X receptor agonist with different structural features but similar biological activity.
WYE 672: A liver X receptor agonist with overlapping functions in lipid metabolism.
Uniqueness of this compound
This compound stands out due to its enhanced affinity and efficacy in activating FXR compared to other similar compounds. Its ability to significantly reduce plasma triglycerides and cholesterol levels makes it a unique and valuable compound in the field of metabolic research .
Properties
IUPAC Name |
4-[[[6-[[5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]methoxy]-2-(trifluoromethyl)pyridin-3-yl]-methylamino]methyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22Cl2F3N3O4/c1-36(13-15-5-7-17(8-6-15)27(37)38)21-11-12-22(34-26(21)28(31,32)33)39-14-18-24(35-40-25(18)16-9-10-16)23-19(29)3-2-4-20(23)30/h2-8,11-12,16H,9-10,13-14H2,1H3,(H,37,38) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNWXWQGSCZVUGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=C(C=C1)C(=O)O)C2=C(N=C(C=C2)OCC3=C(ON=C3C4=C(C=CC=C4Cl)Cl)C5CC5)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22Cl2F3N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
592.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(1-cyanocyclohexyl)-2-{2-[(1H-1,2,4-triazol-1-yl)methyl]piperidin-1-yl}propanamide](/img/structure/B2633852.png)
![N-[1-(2-Methylphenoxy)propan-2-yl]prop-2-enamide](/img/structure/B2633853.png)
![N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2,3-dimethoxybenzamide](/img/structure/B2633855.png)
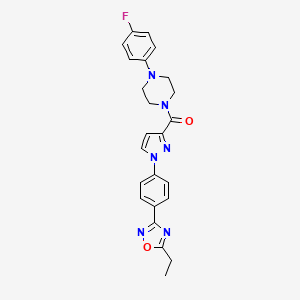
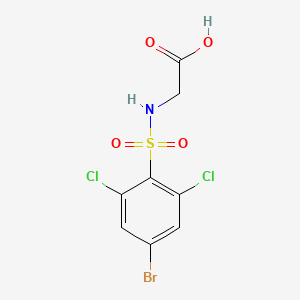
![3-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]-6-(trifluoromethyl)pyridazine](/img/structure/B2633858.png)
![1,1-Dimethyl-3-[1-(4-oxopentanoyl)piperidin-4-yl]urea](/img/structure/B2633860.png)
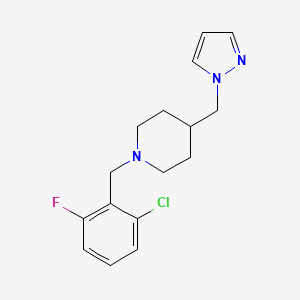
![2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2633863.png)
![2,5-dichloro-N-[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2633867.png)
![3,3-Dimethyl-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]butan-1-one](/img/structure/B2633869.png)
![ethyl 2-{benzyl[(tert-butoxy)carbonyl]amino}acetate](/img/structure/B2633873.png)
![4-{1-[2-hydroxy-3-(3-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2633874.png)
